

JNJ-42041935: A Comparative Analysis of Cross-Reactivity with FIH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **JNJ-42041935**

Cat. No.: **B608221**

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the inhibitory activity of **JNJ-42041935** against its primary targets, the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) enzymes, and its cross-reactivity with the related Factor Inhibiting HIF (FIH).

JNJ-42041935 is a potent, cell-permeable small molecule inhibitor of the PHD enzymes (PHD1, PHD2, and PHD3)^{[1][2][3]}. These enzymes are critical regulators of the HIF signaling pathway. By inhibiting PHDs, **JNJ-42041935** prevents the degradation of HIF- α subunits, leading to the stabilization and activation of HIF-1 α ^[3]. This mechanism of action makes it a valuable tool for research in areas such as anemia and ischemic diseases^[2]. Given that FIH is another key hydroxylase involved in regulating HIF activity, understanding the selectivity of **JNJ-42041935** is paramount for interpreting experimental results.

Quantitative Inhibitory Activity: JNJ-42041935 vs. PHD and FIH

The following table summarizes the inhibitory potency of **JNJ-42041935** against the three PHD isoforms and FIH. The data clearly demonstrates the high selectivity of **JNJ-42041935** for the PHD enzymes over FIH.

Target Enzyme	pKi (Mean ± SEM)	pIC50 (Mean ± SEM)	Selectivity vs. FIH
PHD1	7.91 ± 0.04[1]	>100-fold[3][4][5]	
PHD2	7.29 ± 0.05[1]	7.0 ± 0.03[1][6]	>100-fold[3][4][5]
PHD3	7.65 ± 0.09[1]	>100-fold[3][4][5]	
FIH	~ 4[3][4]	-	

Experimental Protocols

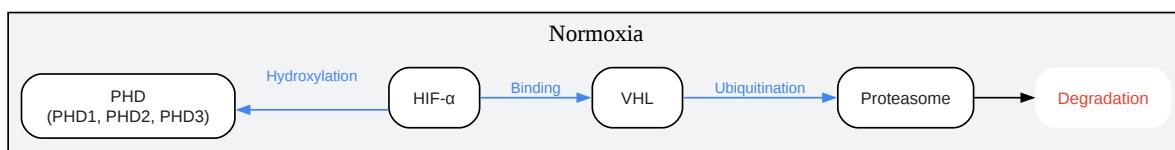
The determination of the inhibitory activity of **JNJ-42041935** against PHD and FIH enzymes involves specific biochemical assays.

PHD Inhibition Assay

The inhibitory potency of **JNJ-42041935** against the PHD isoforms is typically determined using an assay that measures the hydroxylation of a HIF- α peptide. While the exact protocol may vary between laboratories, a representative method involves the use of purified, full-length PHD1, PHD2, and PHD3 enzymes. The assay measures the enzyme's ability to hydroxylate a synthetic peptide corresponding to a portion of HIF-1 α . The inhibitor, **JNJ-42041935**, is pre-incubated with the enzyme before the addition of the peptide substrate and co-factors such as 2-oxoglutarate and iron. The extent of inhibition is then determined by measuring the amount of hydroxylated peptide produced, often using methods like mass spectrometry or antibody-based detection.

FIH Inhibition Assay

The cross-reactivity of **JNJ-42041935** with FIH was assessed using a similar biochemical assay approach. The key components and steps are outlined below[1][6]:


- Enzyme: Purified, full-length, glutathione transferase (GST)-tagged FIH.
- Substrate: A synthetic peptide corresponding to the FIH recognition site on HIF-1 α (residues Asp788 to Leu822).
- Co-substrate: [2- ^{14}C]2-oxoglutarate.

- Procedure:

- **JNJ-42041935** is pre-incubated with 17.1 nM of the FIH enzyme for 30 minutes.
- The enzymatic reaction is initiated by adding 1 μ M of [$2\text{-}^{14}\text{C}$]2-oxoglutarate and 10 μ M of FeNH₄SO₄ in a reaction buffer.
- The reaction is allowed to proceed for 10 minutes.
- The activity of FIH is determined by measuring the amount of radioactivity incorporated into the peptide substrate, which is indicative of the hydroxylation reaction. The pIC₅₀ value is then calculated from the concentration-response curve of the inhibitor.

Visualizing the Selectivity of JNJ-42041935

The following diagrams illustrate the targeted signaling pathway of **JNJ-42041935** and its selective inhibitory action.

[Click to download full resolution via product page](#)

Figure 1. Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate HIF- α , leading to its degradation.

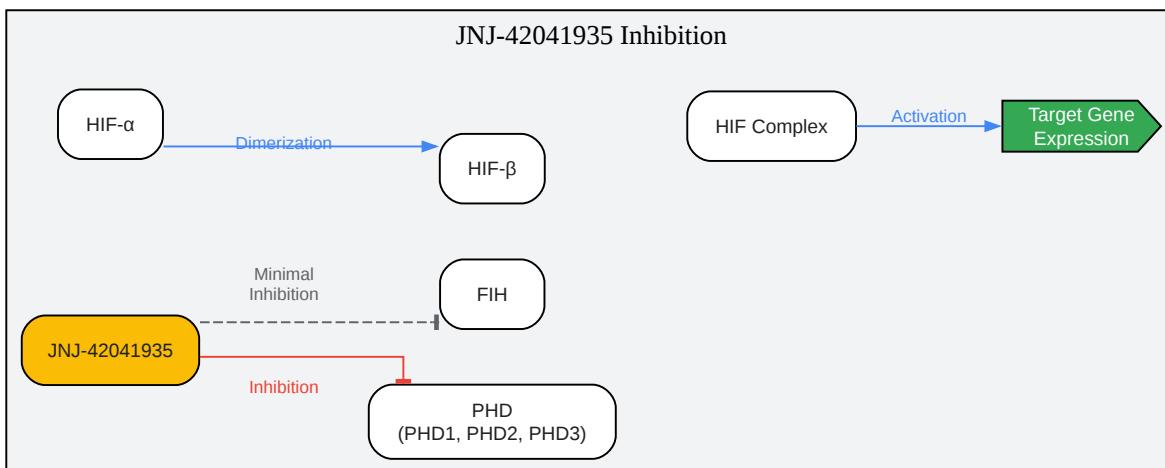

[Click to download full resolution via product page](#)

Figure 2. **JNJ-42041935** selectively inhibits PHD enzymes, leading to HIF- α stabilization and target gene expression, with minimal effect on FIH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. HIF-PHD抑制剤II , JNJ-42041935 The HIF-PHD Inhibitor II, JNJ-42041935 controls the biological activity of HIF-PHD. This small molecule/inhibitor is primarily used for Cell Structure applications. | Sigma-Aldrich [sigmaaldrich.com]

- 5. caymanchem.com [caymanchem.com]
- 6. JNJ-42041935 | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- To cite this document: BenchChem. [JNJ-42041935: A Comparative Analysis of Cross-Reactivity with FIH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608221#cross-reactivity-of-jnj-42041935-with-fih]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com